(7-ethyl-1H-indol-3-yl)methanamine
Description
(7-Ethyl-1H-indol-3-yl)methanamine is a substituted indole derivative featuring an ethyl group at the 7-position of the indole ring and a methanamine group at the 3-position. Indole alkaloids are widely studied for their biological activities, including interactions with serotonin receptors, antimicrobial effects, and roles in synthetic chemistry .
Properties
CAS No. |
887581-02-4 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(7-ethyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-8-4-3-5-10-9(6-12)7-13-11(8)10/h3-5,7,13H,2,6,12H2,1H3 |
InChI Key |
DSMRHIBRAKCNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of “(7-ethyl-1H-indol-3-yl)methanamine” involves several steps. One common approach is the reduction of 7-ethylindole using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting intermediate, 7-ethylindoline, can then be further reacted with formaldehyde to yield the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable routes to achieve high yields.
Chemical Reactions Analysis
Reactions:: “(7-ethyl-1H-indol-3-yl)methanamine” can undergo various chemical reactions, including:
Reduction: Reduction of the indole ring using reducing agents.
Substitution: Substitution reactions at the indole nitrogen or other positions.
Condensation: Formation of imines or Schiff bases.
Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Condensation: Formaldehyde or aldehydes/ketones.
Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of 7-ethylindoline, while substitution can yield various derivatives.
Scientific Research Applications
- Used as a building block in the synthesis of other indole-based compounds.
- Investigated for its role in heterocyclic chemistry.
- Potential pharmacological applications due to its indole scaffold.
- May interact with serotonin receptors or other neurotransmitter systems.
- Used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The exact mechanism of action for “(7-ethyl-1H-indol-3-yl)methanamine” remains an area of ongoing research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Indole Core
The position and nature of substituents on the indole ring significantly influence physicochemical and biological properties. Key comparisons include:
7-Substituted Indoles
2-(7-Methyl-1H-indol-3-yl)ethanamine (CAS 14490-05-2):
- Structure : Methyl group at position 7, ethanamine at position 3.
- Properties : Smaller substituent (methyl vs. ethyl) reduces steric hindrance and lipophilicity compared to the ethyl analog. This compound is used in neurotransmitter research due to structural similarity to tryptamine .
- Synthesis : Typically involves nitro reduction or reductive amination, as seen in methods for related 7-substituted indoles .
- (1H-Indol-3-yl)methanamine (CAS 22259-53-6): Structure: No substituent at position 7; methanamine at position 3. Properties: Lower molecular weight (146.19 g/mol vs. 174.25 g/mol for 7-methyl analog) and higher solubility in polar solvents. Synthesis involves nucleophilic substitution or condensation reactions .
Methoxy-Substituted Indoles
- 2-(6-Methoxy-1H-indol-3-yl)ethanamine (6-Methoxytryptamine): Structure: Methoxy group at position 6, ethanamine at position 3. Used in neuropharmacology studies . Molecular Weight: 204.24 g/mol (C11H14N2O), higher than non-methoxy analogs due to oxygen inclusion .
5-Methoxytryptamine (CAS 608-07-1):
Ethyl vs. Methyl and Methoxy Groups
| Compound | Substituent (Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| (7-Ethyl-1H-indol-3-yl)methanamine* | Ethyl (7) | ~174.25 (estimated) | Increased lipophilicity, steric bulk |
| 2-(7-Methyl-1H-indol-3-yl)ethanamine | Methyl (7) | 174.25 | Moderate lipophilicity, easier synthesis |
| 6-Methoxytryptamine | Methoxy (6) | 204.24 | Enhanced electronic effects, receptor affinity |
| (1H-Indol-3-yl)methanamine | None (7) | 146.19 | High solubility, baseline activity |
*Estimated based on structural analogs.
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